Éster de gliceril-1 de prostaglandina D2

Descripción general

Descripción

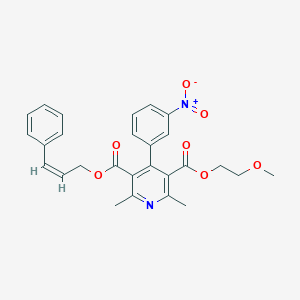

Prostaglandin D2-1-glyceryl ester (PGD2-G) is a derivative of prostaglandin D2 (PGD2), which is a product of the cyclooxygenase pathway and acts on specific prostaglandin receptors. PGD2-G is formed when PGD2 is esterified with glycerol. This compound is part of a broader class of molecules that includes prostaglandin glyceryl esters (PG-Gs), which are generated through the action of cyclooxygenase-2 (COX-2) on endocannabinoids like 2-arachidonylglycerol (2-AG) .

Synthesis Analysis

The synthesis of prostaglandin glyceryl esters, including PGD2-G, involves the oxygenation of 2-AG by COX-2. This process yields a variety of PG-Gs, with PGD2-G being one of the major products. The synthesis of related compounds, such as prostaglandin E2 glyceryl ester (PGE2-G), has been achieved using stereoselective Wittig and Horner-Wadsworth-Emmons reactions to install the head and tail moieties of the PGE2 skeleton, followed by Mitsunobu azidation and peptide coupling .

Molecular Structure Analysis

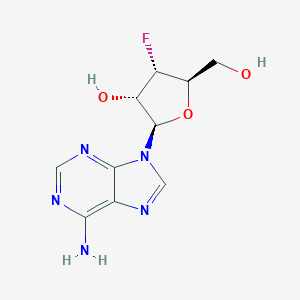

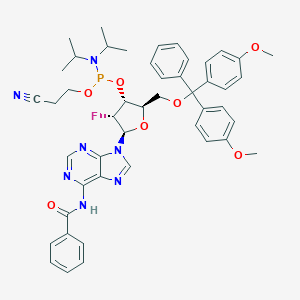

The molecular structure of PGD2-G consists of the prostaglandin D2 moiety linked to a glycerol backbone. The specific structural determinants for the activity of PGD2-G and related glyceryl esters have been investigated, revealing that the glycerol moiety is essential for eliciting a biological response, such as calcium mobilization in cells. The type of linkage (ester, amide, or thioester) between the prostaglandin and the glycerol moiety also affects the biological activity, with amide or ester linkages being preferable .

Chemical Reactions Analysis

Prostaglandin glyceryl esters, including PGD2-G, are involved in novel signaling pathways that are independent of their hydrolysis products, PGD2 and other prostaglandins. The chemical reactions they undergo include binding and activating G protein-coupled receptors, leading to intracellular calcium increases. The positioning of hydroxyl groups in the glycerol moiety and the type of linker do not significantly alter the EC50 values for calcium response, indicating a degree of structural tolerance in the receptor interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of PGD2-G and related glyceryl esters are influenced by their molecular structure. The presence of the glycerol moiety and the type of linkage to the prostaglandin part of the molecule are crucial for their biological activity. These properties determine their solubility, stability, and interaction with cellular receptors. The exact physical properties, such as melting point, solubility in various solvents, and stability under different conditions, are not detailed in the provided papers and would require further investigation .

Aplicaciones Científicas De Investigación

Prostaglandin D2-1-glyceryl ester has a wide range of applications in scientific research:

Mecanismo De Acción

Prostaglandin D2-1-glyceryl ester exerts its effects by binding to specific G-protein-coupled receptors, such as the D-type prostanoid receptors (DP receptors) . This binding activates intracellular signaling pathways that regulate various physiological processes, including inflammation, pain perception, and sleep regulation . The compound also interacts with cannabinoid receptors, contributing to its bioactive properties .

Similar Compounds:

Prostaglandin D2: The parent compound, which shares similar bioactive properties but lacks the glycerol esterification.

Prostaglandin E2-1-glyceryl ester: Another glycerol ester of prostaglandin, which has distinct biological activities.

2-Arachidonoyl glycerol: An endocannabinoid that serves as a precursor for prostaglandin D2-1-glyceryl ester.

Uniqueness: Prostaglandin D2-1-glyceryl ester is unique due to its dual role in prostaglandin and endocannabinoid signaling pathways. This dual functionality enhances its potential therapeutic applications and distinguishes it from other prostaglandin derivatives .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Prostaglandin D2-1-glyceryl ester interacts with various enzymes and proteins. It is a product of the oxygenation of 2-AG, a natural endocannabinoid ligand for the CB1 receptor . The Lipocalin-type prostaglandin D2 synthase (L-PGDS) enzyme catalyzes the isomerization of PGH2, a common precursor of PGs, to produce PGD2 .

Cellular Effects

Prostaglandin D2-1-glyceryl ester has profound effects on various types of cells and cellular processes. PGD2 stimulates three distinct types of G protein-coupled receptors involved in the regulation of sleep, pain, food intake, and others . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prostaglandin D2-1-glyceryl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds retinoic acids and retinal with high affinities and diverse small lipophilic substances, such as thyroids, gangliosides, bilirubin and biliverdin, heme, NAD(P)H, and PGD2, acting as an extracellular carrier of these substances .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin D2-1-glyceryl ester change over time in laboratory settings. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 mixture of the 1- and 2-glyceryl esters in typical aqueous media .

Dosage Effects in Animal Models

The effects of Prostaglandin D2-1-glyceryl ester vary with different dosages in animal models

Metabolic Pathways

Prostaglandin D2-1-glyceryl ester is involved in several metabolic pathways. It is a product of the oxygenation of 2-AG, a natural endocannabinoid ligand for the CB1 receptor . The Lipocalin-type prostaglandin D2 synthase (L-PGDS) enzyme catalyzes the isomerization of PGH2, a common precursor of PGs, to produce PGD2 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prostaglandin D2-1-glyceryl ester is synthesized by incubating 2-arachidonoyl glycerol with COX-2 and specific prostaglandin H2 isomerases in cell cultures . The reaction involves the incorporation of oxygen molecules into arachidonic acid, leading to the formation of prostaglandin H2, which is then converted to prostaglandin D2-1-glyceryl ester .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves the use of isolated enzyme preparations and cell cultures to produce the compound in a controlled environment .

Análisis De Reacciones Químicas

Types of Reactions: Prostaglandin D2-1-glyceryl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various prostaglandin derivatives, which retain the bioactive properties of the parent compound .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHXGOINMVSGP-LJAYCTNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B151251.png)

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)